molecular formula C24H20N2O6 B557901 Fmoc-L-3-Nitrophenylalanine CAS No. 206060-42-6

Fmoc-L-3-Nitrophenylalanine

Cat. No.: B557901
CAS No.: 206060-42-6
M. Wt: 432.4 g/mol
InChI Key: UDIZJKKIJYRJIN-UHFFFAOYSA-N
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Description

Fmoc-L-3-Nitrophenylalanine is a useful research compound. Its molecular formula is C24H20N2O6 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-L-3-Nitrophenylalanine, also known as Fmoc-Phe(3-NO2)-OH, is commonly used as a building block for the synthesis of peptides and proteins . The primary targets of this compound are the peptide and protein structures that it helps to build. The role of these targets can vary widely depending on the specific peptide or protein being synthesized.

Mode of Action

The compound interacts with its targets by being incorporated into the peptide or protein structure during synthesis . The unique structure of this compound allows for the introduction of the Fmoc and nitrophenyl moieties into the target molecules . The resulting changes in the peptide or protein structure can have significant effects on its function.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the peptides or proteins that it helps to synthesize . The compound can influence a wide range of pathways, with downstream effects that can include changes in cellular signaling, metabolic processes, and more.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the altered function of the peptides and proteins it helps to synthesize . These effects can be wide-ranging and depend on the specific peptide or protein involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid dust formation and inhalation . Additionally, it should be stored at a temperature between 2-8°C .

Biochemical Analysis

Biochemical Properties

Fmoc-L-3-Nitrophenylalanine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific context of the biochemical system in which this compound is present .

Cellular Effects

This compound has been found to exhibit antibacterial activity against Gram-positive bacteria . It enters the cell and reduces the glutathione levels, inhibiting bacterial growth . At higher concentrations, it triggers oxidative and osmotic stress, alters membrane permeabilization and integrity, and kills Gram-positive bacteria .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with cellular components at the molecular level. It binds to biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors. Specific details on these interactions and effects on metabolic flux or metabolite levels are not currently available .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIZJKKIJYRJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426010, DTXSID301195980
Record name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301195980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266999-23-9, 206060-42-6
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitrophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=266999-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301195980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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